molecular formula C20H21NO2 B2360282 (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone CAS No. 2411288-95-2

(4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone

Cat. No. B2360282
CAS RN: 2411288-95-2
M. Wt: 307.393
InChI Key: XRPSCCMTULFPSL-UHFFFAOYSA-N
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Description

(4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzazepine derivatives and has been found to have a high affinity for the metabotropic glutamate receptor subtype 2 (mGluR2).

Scientific Research Applications

(4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, and depression. It has been found to have a high affinity for the mGluR2 receptor, which is involved in the regulation of glutamate neurotransmission. Studies have shown that (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone can modulate glutamate release and reduce the activity of the mesolimbic dopaminergic pathway, which is associated with reward and motivation.

Mechanism of Action

(4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone acts as a negative allosteric modulator of the mGluR2 receptor. It binds to a site on the receptor that is distinct from the glutamate binding site and reduces the activity of the receptor. This leads to a reduction in glutamate release and a decrease in the activity of the mesolimbic dopaminergic pathway.
Biochemical and Physiological Effects:
(4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the prefrontal cortex and hippocampus, which are regions of the brain involved in cognitive function and memory. It has also been found to reduce the activity of the mesolimbic dopaminergic pathway, which is associated with reward and motivation. Studies have also suggested that (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone may have neuroprotective effects and could potentially be used to treat neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone is its high affinity for the mGluR2 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of using (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone. One area of interest is its potential for the treatment of schizophrenia. Studies have shown that (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone can reduce the activity of the mesolimbic dopaminergic pathway, which is hyperactive in patients with schizophrenia. Another area of interest is its potential for the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have suggested that (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone may have neuroprotective effects and could potentially slow the progression of these disorders. Overall, the potential therapeutic applications of (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone make it an exciting area of research for the future.
Conclusion:
In conclusion, (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone is a compound that has been extensively studied for its potential therapeutic applications. Its high affinity for the mGluR2 receptor makes it a valuable tool for studying the role of this receptor in various neurological disorders. While there are limitations to its use in lab experiments, its potential for the treatment of schizophrenia and neurodegenerative disorders make it an exciting area of research for the future.

Synthesis Methods

The synthesis of (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone involves the reaction of 4-methyl-3-phenyl-1,2,4,5-tetrahydrobenzazepin-8-ol with epichlorohydrin in the presence of a base. The resulting product is then treated with sodium hydroxide to yield (4-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone. The overall yield of this synthesis method is around 30%.

properties

IUPAC Name

(4-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-(oxiran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-14-19(16-8-3-2-4-9-16)17-10-6-5-7-15(17)11-12-21(14)20(22)18-13-23-18/h2-10,14,18-19H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPSCCMTULFPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC=CC=C2CCN1C(=O)C3CO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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